molecular formula C11H13BrO B029354 2-Bromo-4'-isopropylacetophenone CAS No. 51012-62-5

2-Bromo-4'-isopropylacetophenone

Cat. No. B029354
CAS RN: 51012-62-5
M. Wt: 241.12 g/mol
InChI Key: ZSCDQVYYLJSTFU-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

2-Bromo-1-(4-isopropyl-phenyl)-ethanone was prepared (0.95 g) following general procedure A using 1-(4-isopropyl-phenyl)-ethanone (0.66 mL, 3.92 mmol) and pyrrolidone hydrotribromide (2.1 g, 4.31 mmol).
Quantity
0.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C1CNC(=O)C1.[Br:19][Br-]Br>>[Br:19][CH2:11][C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)=O
Step Two
Name
pyrrolidone hydrotribromide
Quantity
2.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.